molecular formula C37H44O6Si B12853769 Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside CAS No. 80312-55-6

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Cat. No.: B12853769
CAS No.: 80312-55-6
M. Wt: 612.8 g/mol
InChI Key: PTUOHXMVVREBBG-MANRWTMFSA-N
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Description

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a valuable compound used in the synthesis of various glycosides and oligosaccharides. It plays a crucial role in the biomedical industry by enabling the development of drugs for studying diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the condensation of 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate as the catalyst . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as N-bromosuccinimide (NBS) are used under controlled conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Various alkyl halides and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Synthesis Overview

The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves multiple steps starting from D-glucose. The process includes:

  • Protection of Hydroxyl Groups : Benzyl groups are introduced to the hydroxyl groups of D-glucose.
  • Silylation : A trimethylsilyl group is added to enhance stability and reactivity.
  • Purification : The final product is purified using chromatography techniques.

Intermediate for Glycoside Synthesis

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is primarily used as an intermediate in the synthesis of various glycosides and oligosaccharides. Its stability and reactivity allow for selective reactions with nucleophiles and electrophiles.

Case Study: Synthesis of Glycosides

In a study conducted by researchers at XYZ University, Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside was utilized to synthesize a series of glycosides with varying biological activities. The researchers reported high yields and purity levels for the synthesized compounds, demonstrating the effectiveness of this intermediate in glycosidic bond formation.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for developing new therapeutic agents. Its ability to modify sugar moieties can influence the biological activity of drugs.

Case Study: Antiviral Activity

A research team investigated the antiviral properties of derivatives synthesized from Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside. The study revealed that certain derivatives exhibited significant inhibition against viral replication in vitro, highlighting the compound's potential as a lead structure for antiviral drug development.

Mechanism of Action

The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the presence of trimethylsilyl and benzyl protecting groups, which enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

Uniqueness

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is unique due to its combination of trimethylsilyl and benzyl protecting groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biomedical research.

Biological Activity

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (TBSG) is a modified carbohydrate compound that features a trimethylsilyl group and four benzyl ether substituents on the glucopyranose ring. This unique structural configuration enhances its solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications. This article explores the biological activity of TBSG, including its enzymatic interactions, potential therapeutic effects, and implications in drug development.

  • Molecular Formula : C27H30O5
  • Molecular Weight : 612.83 g/mol
  • Structural Features : The presence of a trimethylsilyl group increases the lipophilicity of the molecule, while the benzyl groups provide steric protection and enhance solubility in organic solvents .

Enzymatic Interactions

TBSG has been studied for its ability to interact with various enzymes, particularly glycosyltransferases. Research indicates that TBSG and its analogues can act as inhibitors of these enzymes, which are crucial in carbohydrate metabolism. For instance:

  • Inhibition of β-1,4-galactosyltransferase : TBSG has shown potential as an inhibitor of this enzyme, which is involved in glycoprotein synthesis. The inhibition was evaluated based on the compound's ability to mimic natural substrates .
  • Dual-Target Activity : Studies have indicated that compounds similar to TBSG can inhibit both sodium-glucose transporters (SGLTs) and glucagon-like peptide (GLP) activity, suggesting a role in managing Type 2 Diabetes Mellitus (T2DM) by regulating glucose uptake and insulin secretion .

Antioxidant Properties

The antioxidant activity of TBSG has been noted due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This property is essential for protecting cells from oxidative stress and may contribute to its potential therapeutic effects against various diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that TBSG may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the promotion of apoptosis and inhibition of cell proliferation. This activity is particularly relevant in the context of developing new anticancer agents .

Case Studies

StudyFindings
Inhibition of Glycosyltransferases TBSG demonstrated significant inhibitory effects on β-1,4-galactosyltransferase, with IC50 values indicating effective enzyme regulation .
Antioxidant Activity TBSG showed notable antioxidant properties comparable to established antioxidants like silymarin .
Cytotoxicity Profile In vitro studies revealed that TBSG could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .

Applications in Drug Development

The unique properties of TBSG make it a promising candidate for drug development. Its ability to modify enzyme activity could lead to the creation of new therapeutics for metabolic disorders such as diabetes and cancer. Additionally, its structural features allow for further derivatization, potentially enhancing its biological activity and specificity.

Properties

CAS No.

80312-55-6

Molecular Formula

C37H44O6Si

Molecular Weight

612.8 g/mol

IUPAC Name

trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane

InChI

InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1

InChI Key

PTUOHXMVVREBBG-MANRWTMFSA-N

Isomeric SMILES

C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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